Methyl 1-propylcyclopropanecarboxylate
Overview
Description
Cyclopropanecarboxylic acid, 1-propyl-, methyl ester (9CI) is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . . This compound is a member of the carboxylic ester family and is characterized by a cyclopropane ring attached to a carboxylic acid ester group.
Scientific Research Applications
Cyclopropanecarboxylic acid, 1-propyl-, methyl ester (9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of cyclopropanecarboxylic acid, 1-propyl-, methyl ester (9CI) typically involves the esterification of cyclopropanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Cyclopropanecarboxylic acid, 1-propyl-, methyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions include alcohols, carboxylic acids, and substituted esters.
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid, 1-propyl-, methyl ester (9CI) involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with specific pathways in biological systems . The cyclopropane ring may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Cyclopropanecarboxylic acid, 1-propyl-, methyl ester (9CI) can be compared with similar compounds such as:
1-Methylcyclopropanecarboxylic acid: This compound has a similar structure but with a methyl group instead of a propyl group.
Cyclopropanecarboxylic acid, 1-(2-propenyl)-, methyl ester: This compound has an allyl group instead of a propyl group.
Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester: This compound has two chlorine atoms attached to the cyclopropane ring.
The uniqueness of cyclopropanecarboxylic acid, 1-propyl-, methyl ester (9CI) lies in its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
methyl 1-propylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-8(5-6-8)7(9)10-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECOYFKWXVXXPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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